molecular formula C14H10ClN5O2 B2380256 6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide CAS No. 1444118-72-2

6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide

Cat. No.: B2380256
CAS No.: 1444118-72-2
M. Wt: 315.72
InChI Key: FHWBUORYIJBJTR-UHFFFAOYSA-N
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Description

6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide is a heterocyclic compound that features a pyridine ring, an oxadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-methanol in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of certain microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-pyridinecarboxamide: Similar structure but lacks the oxadiazole ring.

    3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but lacks the chlorine atom on the pyridine ring.

Uniqueness

6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide is unique due to the presence of both the oxadiazole and pyridine rings, along with the carboxamide group. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-chloro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2/c15-11-6-3-5-10(18-11)14(21)17-8-12-19-13(20-22-12)9-4-1-2-7-16-9/h1-7H,8H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWBUORYIJBJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CNC(=O)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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